Linker Exit Vector and Spatial Geometry: Precision for Ternary Complex Formation
The C3 linker is attached to the 5'-position of the thalidomide phthalimide ring, creating a distinct exit vector for the PROTAC linker. This contrasts with conjugates attached at other positions, such as the 4'-position or via an amido linkage. A structure-activity relationship (SAR) study on MK-5108-derived PROTACs demonstrated that the exit vector on the thalidomide moiety, in combination with linker length, is a critical determinant of degradation potency. The most potent Aurora Kinase A (AURKA) degrader (SK2188) achieved a DC50,24h of 3.9 nM and a Dmax,24h of 89%, underscoring how specific spatial presentation of the ligase and target protein dictates functional outcomes [1].
| Evidence Dimension | PROTAC degradation potency as a function of linker attachment geometry |
|---|---|
| Target Compound Data | 5'-C3 exit vector geometry (precise DC50/Dmax values are not yet published for this specific conjugate); designed to present a particular trajectory. |
| Comparator Or Baseline | Alternative exit vectors (e.g., 4'-O, 5-PEG, or amido-linkages) on thalidomide in analogous PROTAC SAR studies; optimal geometry yielded DC50,24h = 3.9 nM, Dmax,24h = 89% for AURKA degrader SK2188. |
| Quantified Difference | Class-level inference: SAR studies confirm that degradation potency can vary from low nanomolar to inactive depending solely on linker attachment position and length. The 5'-C3 vector offers a specific geometry for exploration. |
| Conditions | SAR study exploring linker lengths and exit vectors on thalidomide for MK-5108-derived PROTACs against AURKA. Linker lengths were measured from 3D molecular models. |
Why This Matters
For procurement, this specifies a unique geometric tool that allows researchers to systematically probe the spatial requirements for efficient ubiquitination, a variable that cannot be accessed with other commercially available conjugates.
- [1] ProteomeXchange. PXD040391-3: Structure-activity relationship (SAR) study of MK-5108-derived PROTACs against AURKA by exploring different linker lengths and exit vectors on the thalidomide moiety. Dataset description, 2023. View Source
